2,7-Dihydroxy-1-naphthaldehyde
Overview
Description
2,7-Dihydroxy-1-naphthaldehyde is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry and Molecular Recognition
2-Hydroxy-1-naphthaldehyde has been highlighted as a versatile building block for the synthesis of various fluorescent chemosensors. It is particularly valued for its functionalized fluorescent backbone, capable of interacting with different cations and anions through several mechanistic pathways, including CHEF, PET, and ICT, among others. This molecule's unique structure, featuring a hydrogen bond donor site at the OH moiety and a hydrogen bond acceptor site at the aldehyde group, makes it an excellent candidate for developing sensors that can detect a wide range of substances, from toxic species to reactive substrates and nerve agents (Das & Goswami, 2017).
Catalysis and Synthesis
The chemical versatility of 2-hydroxy-1-naphthaldehyde derivatives has been exploited in asymmetric catalysis, where it serves as a precursor for the synthesis of optically pure compounds and facilitates reactions leading to high enantioselectivity. This showcases its role in the creation of complex molecules and potentially active pharmaceutical ingredients (Quan-Zhong Liu et al., 2003).
Metal Complexes and Nanoparticle Synthesis
Research indicates that 2-hydroxy-1-naphthaldehyde-based ligands are integral in forming complexes with metals, which are extensively studied for their applications in catalysis, material synthesis, and biological systems. These complexes are useful in synthesizing metal oxide nanoparticles like ZnO and CdO, which have broad applications in electronics, solar cells, and catalysis (T. Xaba et al., 2016).
Sensor Development for Environmental and Biological Applications
The molecule's ability to form Schiff base derivatives makes it a key component in developing fluorescent chemosensors for detecting environmentally and biologically relevant ions, such as Al3+. These sensors offer selectivity and sensitivity crucial for monitoring metal ion levels in various contexts, highlighting the compound's significance in environmental monitoring and health (C. David et al., 2021).
Antiprotozoal Activities
Naphthalene derivatives, closely related to 2,7-dihydroxy-1-naphthaldehyde, have shown promising antiprotozoal and cytotoxic activities. This suggests potential medicinal applications, specifically in treating diseases caused by protozoan parasites (S. Ganapaty et al., 2006).
Properties
IUPAC Name |
2,7-dihydroxynaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-6-10-9-5-8(13)3-1-7(9)2-4-11(10)14/h1-6,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBPRJJZUISDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main objective of the study presented in the paper "Synthesis and study of new indoline spiropyran and its derivative with α-lipoic acid exhibiting low cytotoxicity"?
A1: The study aimed to synthesize a novel indoline spiropyran derivative conjugated with α-lipoic acid and evaluate its cytotoxicity. The researchers successfully synthesized the target compound and demonstrated its low cytotoxicity in vitro, suggesting its potential for further biological applications. []
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